molecular formula C13H17ClN4O B2489503 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride CAS No. 1286273-77-5

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride

Cat. No.: B2489503
CAS No.: 1286273-77-5
M. Wt: 280.76
InChI Key: NFSFNDIINKBVDQ-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group, a piperidinyl moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride typically involves the reaction of 4-cyanophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-Cyanophenyl Isocyanate: This intermediate is synthesized by reacting 4-cyanophenylamine with phosgene or a phosgene substitute.

    Reaction with Piperidine: The 4-cyanophenyl isocyanate is then reacted with piperidine in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced forms of the cyanophenyl group.

    Substitution: Substituted derivatives at the cyanophenyl group.

Scientific Research Applications

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanophenyl)-3-piperidin-4-yl-urea: The non-hydrochloride form of the compound.

    4-Cyanophenyl isocyanate: A precursor in the synthesis of the compound.

    Piperidine derivatives: Compounds with similar piperidinyl moieties.

Uniqueness

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart.

Properties

IUPAC Name

1-(4-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H2,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSFNDIINKBVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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